5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(2,4-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. This scaffold is characterized by fused pyrazole and pyrazine rings, with substituents at the 2- and 5-positions: a 4-methoxyphenyl group at C2 and a 2,4-dimethylbenzyl moiety at N3. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic (PK) properties and target binding .
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-4-5-18(16(2)12-15)14-24-10-11-25-21(22(24)26)13-20(23-25)17-6-8-19(27-3)9-7-17/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWHWSOJYPCIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethylbenzyl group: This step may involve a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzyl chloride and a suitable catalyst.
Attachment of the 4-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key structural analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., fluoro, chloro) at C2 improve metabolic stability but may reduce solubility .
- Steric bulk (e.g., 2,4-dimethylbenzyl) at N5 increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacokinetic and Metabolic Stability
- Dihydro derivatives (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones) exhibit improved PK profiles but fail to form glutathione (GSH) adducts, limiting utility as prodrugs .
- Non-dihydro analogues (e.g., the target compound) may undergo faster hepatic clearance due to aromaticity but could avoid GSH-related instability .
Crystallographic and Conformational Insights
- Screw-boat conformation : Observed in 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-..., with dihedral angles (16.05–84.84°) between aromatic rings influencing protein binding .
- Methoxy vs. ethoxy : Larger alkoxy groups (e.g., ethoxy) may distort ring planarity, reducing target affinity compared to methoxy .
Biological Activity
5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This class of compounds has been recognized for its diverse biological activities and potential applications in medicinal chemistry. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of both 2,4-dimethylbenzyl and 4-methoxyphenyl substituents. The synthesis typically involves:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
- Introduction of substituent groups via Friedel-Crafts alkylation and nucleophilic aromatic substitution reactions.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets, including:
- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Potential interactions with G-protein coupled receptors (GPCRs) could influence cell signaling pathways.
- Kinases and Proteases : Inhibition of these targets may lead to antitumor effects or modulation of cell proliferation.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine family exhibit significant antimicrobial activity. For instance:
- In vitro studies have demonstrated that related compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus with varying minimum inhibitory concentration (MIC) values. While specific data for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens .
Anticancer Activity
The potential anticancer properties of pyrazolo[1,5-a]pyrazines have been explored in various studies:
- Compounds in this class have shown activity against cancer cell lines by inhibiting key enzymes involved in tumor growth. The exact mechanism remains to be fully elucidated but may involve modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
Case Studies
Several studies have highlighted the biological activities linked to pyrazolo[1,5-a]pyrazines:
| Study | Findings |
|---|---|
| Study A | Identified significant antibacterial activity against Klebsiella pneumoniae with an MIC of 220 μg/ml. |
| Study B | Demonstrated inhibition of cancer cell proliferation in vitro through enzyme inhibition assays. |
| Study C | Showed antifungal activity against Aspergillus niger with an MIC value as low as 1 μg/ml. |
These findings suggest that this compound could possess similar biological activities.
Q & A
Q. Optimization Parameters :
Basic: Which spectroscopic and analytical methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrazine core .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 417.18 for C₂₃H₂₂N₃O₂) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H⋯O bonds in crystal packing) .
Advanced: How can structure-activity relationships (SAR) resolve contradictions in reported biological activities?
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) arise from substituent effects. Key SAR insights include:
- Methoxy Group Position : Para-methoxy (4-position) on phenyl enhances solubility but may reduce target binding affinity compared to ortho-substituents .
- Halogen Substitution : Chlorine at the 4-position of phenyl improves stability but may sterically hinder receptor interactions .
- Heterocyclic Modifications : Replacing oxazole with oxadiazole increases metabolic resistance but alters π-π stacking .
Q. Example Bioactivity Comparison :
| Derivative Structure | Target (e.g., VEGFR2) IC₅₀ (nM) | Key SAR Insight |
|---|---|---|
| 4-Methoxy-phenyl substituent | 120 ± 15 | Improved solubility, moderate activity |
| 3-Chloro-4-ethoxy-phenyl | 45 ± 8 | Enhanced binding via halogen interactions |
| Oxadiazole core modification | 280 ± 20 | Reduced target affinity |
Advanced: What role does X-ray crystallography play in understanding molecular interactions?
Answer:
Single-crystal X-ray studies reveal:
- Conformational Flexibility : The pyrazolo-pyrazine core adopts a screw-boat conformation in the solid state, influencing ligand-receptor docking .
- Intermolecular Interactions : Weak C–H⋯O bonds (2.8–3.2 Å) stabilize crystal packing, mimicking protein-ligand hydrogen bonding .
- Substituent Orientation : Dihedral angles between aromatic rings (e.g., 16.05° for 4-chlorophenyl vs. 84.84° for pyrazole) correlate with bioactivity .
Advanced: How can computational methods optimize experimental design for derivatives?
Answer:
- Docking Simulations : Predict binding modes with targets (e.g., KDR kinase) using AutoDock Vina. Substituent orientation in the hydrophobic pocket correlates with ΔG values .
- DFT Calculations : Analyze electronic effects (e.g., methoxy groups lower HOMO-LUMO gaps by ~0.3 eV, enhancing reactivity) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Basic: What are common pitfalls in synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Answer:
- Byproduct Formation : Over-alkylation during benzyl group introduction; mitigated by slow reagent addition at 0–5°C .
- Low Cyclization Yields : Use microwave-assisted synthesis (30–60 min at 150°C) to accelerate ring closure .
- Purification Challenges : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Advanced: How do solvent polarity and reaction atmosphere affect catalytic steps?
Answer:
- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates in SNAr reactions but may deactivate palladium catalysts .
- Inert Atmosphere (N₂/Ar) : Critical for Pd-mediated couplings to prevent catalyst oxidation (yield drops by 20–40% in air) .
- Solvent-Free Microwave Reactions : Reduce side reactions (e.g., hydrolysis) and improve yields by 15–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
